2-(Difluoromethyl)naphthalene-8-acetonitrile
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Overview
Description
2-(Difluoromethyl)naphthalene-8-acetonitrile is an organic compound with the molecular formula C12H8F2N. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and acetonitrile functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-8-acetonitrile typically involves the introduction of the difluoromethyl group to a naphthalene derivative. One common method is the difluoromethylation of naphthalene-8-acetonitrile using difluorocarbene precursors under basic conditions. Reagents such as FSO2CF2CO2TMS, CF2N2, and HCF2SO2R are known to generate difluorocarbene, which can then insert into various bonds to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using transition-metal catalysts. These methods allow for the efficient and selective introduction of the difluoromethyl group into the naphthalene framework, making the process suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)naphthalene-8-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Halogenated or nucleophile-substituted naphthalene derivatives
Scientific Research Applications
2-(Difluoromethyl)naphthalene-8-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-8-acetonitrile involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)naphthalene: Lacks the acetonitrile group but shares the difluoromethyl-naphthalene core.
Naphthalene-8-acetonitrile: Lacks the difluoromethyl group but contains the acetonitrile-naphthalene core.
Uniqueness
2-(Difluoromethyl)naphthalene-8-acetonitrile is unique due to the presence of both difluoromethyl and acetonitrile groups, which confer distinct reactivity and interaction profiles compared to its analogs. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C13H9F2N |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[7-(difluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-5-4-9-2-1-3-10(6-7-16)12(9)8-11/h1-5,8,13H,6H2 |
InChI Key |
TVYBXRRJKDDYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)CC#N |
Origin of Product |
United States |
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